2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide
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Overview
Description
Mechanism of Action
Mode of Action
Pyrazole derivatives are known to interact with various biological targets through different mechanisms . For instance, some pyrazole derivatives have been shown to inhibit specific enzymes, modulate receptor activity, or interfere with cellular processes .
Biochemical Pathways
Pyrazole derivatives have been implicated in a variety of biochemical pathways, depending on their specific chemical structure and the biological targets they interact with .
Pharmacokinetics
As such, its bioavailability, distribution within the body, metabolic transformation, and excretion pathways remain unknown .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide typically involves the reaction of 3-methyl-1H-pyrazole with a suitable hydrazide precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like ethanol and methanol. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide is utilized in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide include:
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which allows for diverse applications in scientific research. Its ability to undergo various chemical reactions and its potential in drug development make it a valuable compound in multiple fields.
Properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5-3-4-11(10-5)6(2)7(12)9-8/h3-4,6H,8H2,1-2H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSANMJHDZZLMHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(C)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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